molecular formula C13H10FN3O2 B5738170 N'-(4-fluorobenzoyl)isonicotinohydrazide

N'-(4-fluorobenzoyl)isonicotinohydrazide

Cat. No. B5738170
M. Wt: 259.24 g/mol
InChI Key: PYCUCRADEFUXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzoyl)isonicotinohydrazide, also known as 4F-INH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of isoniazid, which is a widely used drug for the treatment of tuberculosis. 4F-INH is a promising compound that has shown great potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

Antituberculosis Activity

N'-(4-fluorobenzoyl)isonicotinohydrazide has been studied for its antituberculosis activity. One study found that derivatives of isonicotinohydrazide, including N'-(4-fluorobenzoyl)isonicotinohydrazide, showed antibacterial activity against various bacteria, including Mycobacterium tuberculosis (Mardianingrum et al., 2019).

Inhibition of Enzymes Related to Diseases

Research has demonstrated the potential of isonicotinohydrazide derivatives as inhibitors of enzymes such as ecto-5′-nucleotidase and alkaline phosphatase, which are implicated in various diseases including cancers and vascular calcifications (Channar et al., 2017).

Supramolecular Synthesis

N'-(4-fluorobenzoyl)isonicotinohydrazide has been involved in supramolecular synthesis processes, indicating its potential in the modification of drug functionality (Lemmerer, 2012).

Antidiabetic Activity

There is evidence suggesting that certain N-isonicotinoyl arylaldehyde hydrazones, including N'-(4-fluorobenzylidene)isonicotinohydrazide, exhibit inhibitory activity against α-glucosidase, suggesting potential antidiabetic properties (Karrouchi et al., 2022).

Structural Analysis

The compound has been the subject of structural analysis, providing insights into its physical and chemical properties, which are crucial for its potential applications in pharmaceuticals and materials science (Zareef et al., 2007).

properties

IUPAC Name

N'-(4-fluorobenzoyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c14-11-3-1-9(2-4-11)12(18)16-17-13(19)10-5-7-15-8-6-10/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCUCRADEFUXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202566
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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